

An In-depth Technical Guide to Methyl 3-formylbenzoate

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Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

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This technical guide provides a comprehensive overview of **methyl 3-formylbenzoate**, a versatile organic compound with significant applications in research and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the molecule's chemical and physical properties, outlines a standard experimental protocol for its synthesis, and explores its role as a precursor in the development of bioactive compounds.

Core Properties and Data

Methyl 3-formylbenzoate, also known as 3-carbomethoxybenzaldehyde, is an aromatic compound containing both an ester and an aldehyde functional group.^[1] This unique structure makes it a valuable intermediate in organic synthesis. Its key quantitative data are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	164.16 g/mol	[2] [3]
Molecular Formula	C ₉ H ₈ O ₃	[2] [3]
CAS Number	52178-50-4	[2]
Melting Point	48-52 °C	[4]
Appearance	Solid	[4]
IUPAC Name	methyl 3-formylbenzoate	[1] [2]
InChI Key	UVSBCUAQEZINCQ- UHFFFAOYSA-N	[4]
SMILES String	COC(=O)c1cccc(C=O)c1	[4]

Experimental Protocols: Synthesis of Methyl 3-formylbenzoate

The synthesis of **methyl 3-formylbenzoate** can be achieved through various methods. A common laboratory-scale procedure involves the oxidation of a corresponding methyl-substituted precursor. The following is a representative protocol.

Objective: To synthesize **methyl 3-formylbenzoate** from a suitable starting material.

Materials:

- 3-Methylbenzoic acid
- Thionyl chloride
- Methanol
- An appropriate oxidizing agent (e.g., manganese dioxide)
- Dichloromethane (DCM) as a solvent

- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment for reflux, distillation, and extraction.

Procedure:

- Esterification of 3-Methylbenzoic Acid:
 - In a round-bottom flask, dissolve 3-methylbenzoic acid in an excess of methanol.
 - Slowly add thionyl chloride to the solution at 0 °C.
 - Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
 - Remove the excess methanol under reduced pressure.
 - Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 3-methylbenzoate.
- Oxidation to **Methyl 3-formylbenzoate**:
 - Dissolve the obtained methyl 3-methylbenzoate in a suitable solvent such as dichloromethane.
 - Add an oxidizing agent, for instance, activated manganese dioxide, in several portions.
 - Stir the reaction mixture at room temperature for an extended period, monitoring the progress by TLC.
 - Upon completion, filter the reaction mixture to remove the manganese dioxide.
 - Wash the filtrate with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
- Purify the crude **methyl 3-formylbenzoate** by column chromatography or recrystallization to obtain the final product.

Applications in Drug Discovery and Development

Methyl 3-formylbenzoate serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a versatile precursor for creating libraries of compounds for drug screening.

One notable application is in the preparation of inhibitors for SUMO-sentrin specific proteases (SENP1s). For instance, it has been used to synthesize methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which demonstrates moderate inhibitory activity against SENP1.^[5] SENPs are involved in the regulation of protein activity and localization through the removal of Small Ubiquitin-like Modifier (SUMO) proteins, and their dysregulation is implicated in various diseases, including cancer.

The general workflow for utilizing **methyl 3-formylbenzoate** in the synthesis of a potential SENP1 inhibitor is depicted below.



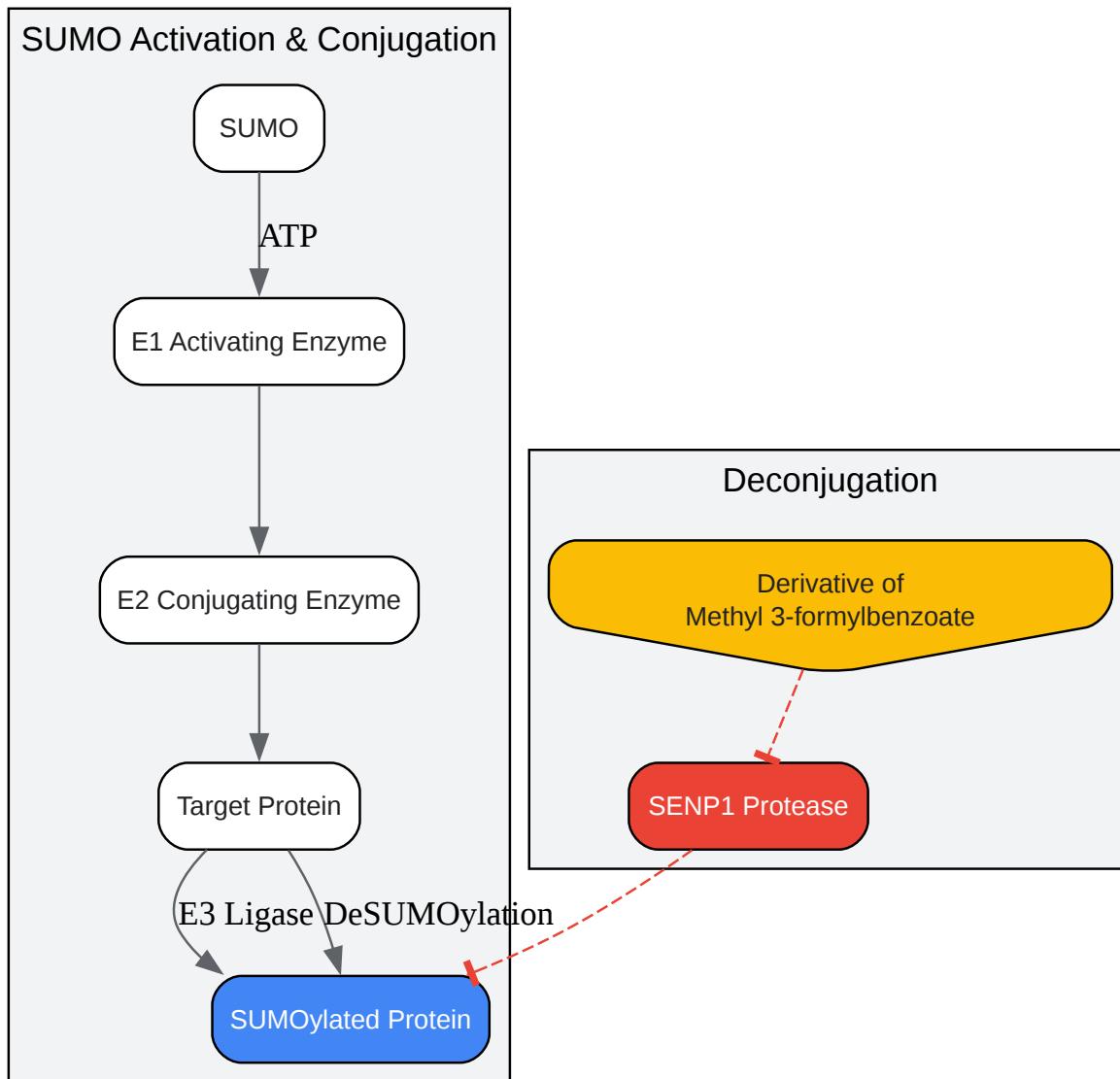
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Synthetic workflow for a potential SENP1 inhibitor.

Furthermore, **methyl 3-formylbenzoate** is utilized in the synthesis of other bioactive compounds, such as N-methyl-sulfonylhydrazone derivatives, which have been investigated as anti-diabetic agents with good plasma stability.^[5] It is also a precursor for meso-tetrakis(3-carboxyphenyl)porphyrin, created through condensation with pyrrole.^[5]

The involvement of its derivatives in modulating enzyme activity, such as SENP1, points to its potential in influencing cellular signaling pathways. The SUMOylation pathway, regulated by

SENPs, is a critical post-translational modification system that impacts a vast array of cellular processes.



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Simplified SUMOylation signaling pathway.

In conclusion, **methyl 3-formylbenzoate** is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its chemical properties and reactivity make it an ideal starting point for the synthesis of complex molecules.

with potential therapeutic applications. Further research into its derivatives is likely to yield novel candidates for treating a range of diseases.

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